15-Lipoxygenase Reactivity: 13-HPODE Exhibits 7.3-Fold Higher Apparent Rate Constant than 9-HPODE
Under anaerobic conditions with soybean 15-lipoxygenase as a model enzyme, the apparent reaction rate constant of lipoxygenase(Fe2+) with 13-HPODE was approximately 7.3 times higher than that with 9-HPODE [1]. This near-order-of-magnitude difference in catalytic efficiency demonstrates that 13-HPODE is the kinetically preferred substrate for the pseudoperoxidase reaction that generates carbon-centered radicals implicated in ferroptotic cell death.
| Evidence Dimension | Apparent reaction rate constant with ferrous 15-lipoxygenase |
|---|---|
| Target Compound Data | 13-HPODE: rate constant k (value not reported in absolute units; ratio reported as 7.3×) |
| Comparator Or Baseline | 9-HPODE: rate constant k (baseline = 1.0×) |
| Quantified Difference | 13-HPODE rate constant is 7.3-fold higher than 9-HPODE |
| Conditions | Soybean 15-lipoxygenase, anaerobic conditions, Fe2+ form; Adv Redox Res. 2021 |
Why This Matters
Investigators studying 15-LOX-mediated lipid peroxidation or ferroptosis must use 13-HPODE to achieve the maximal enzymatic turnover that replicates pathophysiological radical generation; 9-HPODE yields substantially lower activity and may underestimate biological effects.
- [1] Oxidative cleavage of polyunsaturated fatty acid chains via dioxygenation/pseudoperoxidation by 15-lipoxygenase. Adv Redox Res. 2021;3:100023. doi:10.1016/j.arres.2021.100023 View Source
